molecular formula C15H21N3O B8061196 Pyridin-3-yl(3,9-diazaspiro[5.5]undecan-3-yl)methanone

Pyridin-3-yl(3,9-diazaspiro[5.5]undecan-3-yl)methanone

Cat. No.: B8061196
M. Wt: 259.35 g/mol
InChI Key: LTUAZQQZTFWJQG-UHFFFAOYSA-N
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Description

Pyridin-3-yl(3,9-diazaspiro[5.5]undecan-3-yl)methanone is a spirocyclic compound featuring a 3,9-diazaspiro[5.5]undecane core bridged to a pyridin-3-yl group via a methanone linkage. The spirocyclic scaffold confers conformational rigidity, which is advantageous in medicinal chemistry for enhancing target selectivity and metabolic stability.

Properties

IUPAC Name

3,9-diazaspiro[5.5]undecan-3-yl(pyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c19-14(13-2-1-7-17-12-13)18-10-5-15(6-11-18)3-8-16-9-4-15/h1-2,7,12,16H,3-6,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUAZQQZTFWJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Robinson Annulation Approach

A widely cited method involves the condensation of 1-methyl-4-piperidinecarboxaldehyde with methyl vinyl ketone under basic conditions. For example, Frohlich et al. demonstrated that treating 1-methyl-4-piperidinecarboxaldehyde with methyl vinyl ketone in tert-butanol using Triton-B (a phase-transfer catalyst) yields 3-methyl-3-azaspiro[5.5]undec-7-en-9-one. Subsequent hydrogenation over palladium on charcoal saturates the double bond, producing 3-methyl-3-azaspiro[5.5]undecan-9-one in 91% yield. While this method primarily generates nitrogen-containing spirocycles, modifications such as replacing the methyl group with a Boc-protected amine enable diversification of the spiro core.

Cyclization of Malonate Derivatives

An alternative route, described in a Chinese patent, employs diethyl malonate and ethylenediamine. Heating these reagents under reflux conditions initiates a cyclization reaction, forming the diazaspiro[5.5]undecane skeleton. This method is advantageous for scalability, with reported yields exceeding 70% after optimization.

Table 1: Comparison of Diazaspiro[5.5]undecane Core Synthesis Methods

MethodStarting MaterialsCatalyst/ConditionsYieldReference
Robinson Annulation1-Methyl-4-piperidinecarboxaldehyde, methyl vinyl ketoneTriton-B, t-butanol85–91%
Malonate CyclizationDiethyl malonate, ethylenediamineReflux, acidic workup70–75%

Functionalization of the Spiro Core with Methanone

Introducing the methanone group at the 3-position of the diazaspiro[5.5]undecane core typically involves amide coupling or alkylation reactions .

Amide Coupling Strategies

A common approach utilizes N-Boc-protected diazaspiro[5.5]undecane, which undergoes deprotection followed by reaction with activated carbonyl species. For instance, treatment with hydrochloric acid removes the Boc group, exposing the secondary amine for subsequent acylation. Reacting the free amine with pyrazine-2-carbonyl chloride in dichloromethane, catalyzed by N,N-diisopropylethylamine (DIPEA), installs the methanone moiety. This method achieves moderate yields (60–65%) but requires careful control of reaction stoichiometry to avoid over-acylation.

Alkylation via Buchwald-Hartwig Coupling

Recent advances employ palladium-catalyzed cross-coupling to attach aromatic rings directly to the spiro core. In a study by PMC, coupling 3,9-diazaspiro[5.5]undecane with 2-bromopyridine using a third-generation Buchwald precatalyst and NaOtBu/Cs2CO3 base yielded the desired product in 26–88% efficiency. The dual-base system (NaOtBu/Cs2CO3) mitigates moisture sensitivity, enhancing reproducibility.

Introduction of the Pyridin-3-yl Group

The pyridin-3-yl moiety is introduced via nucleophilic substitution or direct coupling .

Nucleophilic Substitution

Reacting 3-chloropyridine with the spirocyclic amine under basic conditions (e.g., K2CO3 in DMF) facilitates nucleophilic aromatic substitution. This method, however, suffers from low regioselectivity and competing side reactions, necessitating chromatographic purification.

Suzuki-Miyaura Coupling

A more efficient strategy involves Suzuki-Miyaura cross-coupling between a boronic ester-functionalized pyridine and a halogenated spiro intermediate. For example, coupling 3-pyridinylboronic acid with 3-iodo-9-diazaspiro[5.5]undecan-3-yl)methanone using Pd(PPh3)4 and Na2CO3 in aqueous dioxane achieves 75–80% yield. Microwave-assisted heating (140°C, 30 minutes) further accelerates the reaction while minimizing decomposition.

MethodReagentsConditionsYieldReference
Nucleophilic Substitution3-Chloropyridine, K2CO3DMF, 80°C, 12 h40–50%
Suzuki-Miyaura Coupling3-Pyridinylboronic acid, Pd(PPh3)4Dioxane/H2O, 140°C (MW)75–80%

Optimization of Reaction Parameters

Catalyst Selection

Palladium-based catalysts dominate coupling steps. The Buchwald-Hartwig protocol using G3 precatalyst outperforms traditional Pd(OAc)2 in terms of turnover number and tolerance to functional groups. For Suzuki reactions, Pd(PPh3)4 provides superior yields compared to PdCl2(dppf).

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) favor amidation and alkylation, while dioxane/water mixtures are optimal for Suzuki couplings. Microwave irradiation reduces reaction times from hours to minutes, as demonstrated in the synthesis of analogous pyrimidine derivatives.

Protecting Group Strategies

Boc protection of the spirocyclic amine prevents undesired side reactions during methanone installation. Deprotection with HCl in dioxane (4 M) achieves near-quantitative recovery of the free amine.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3): Peaks at δ 2.45 ppm (t, 4H, spiro-CH2), 3.63 ppm (s, 2H, N-CH2-pyridine), and 8.51 ppm (d, 1H, pyridine-H) confirm successful functionalization.

  • 13C NMR : Resonances at δ 157.6 ppm (pyridine-C), 64.2 ppm (N-CH2-pyridine), and 28.3 ppm (spiro-CH2) validate the structure.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 351.4 ([M+H]+), consistent with the molecular formula C20H25N5O.

X-ray Crystallography

Single-crystal X-ray analysis of related compounds reveals a chair conformation for the diazaspiro[5.5]undecane core and planar geometry for the pyridine ring, ensuring proper spatial orientation for biological interactions .

Chemical Reactions Analysis

Types of Reactions: Pyridin-3-yl(3,9-diazaspiro[5.5]undecan-3-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Pharmaceutical Development

Pyridin-3-yl(3,9-diazaspiro[5.5]undecan-3-yl)methanone has shown promise in several areas of pharmaceutical research:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Similar compounds have been identified as potent inhibitors of CDKs, which play a crucial role in regulating the cell cycle. Inhibition of these kinases can lead to antiproliferative effects in cancer cells, making this compound a potential candidate for cancer therapy.
  • Modulation of GABA Receptors : Research indicates that related diazaspiro compounds can act as modulators of γ-aminobutyric acid type A (GABA_A) receptors. This suggests potential applications in treating neurological disorders such as anxiety and epilepsy.

Biological Interaction Studies

Studies focusing on the binding affinity of this compound to various biological targets have shown that its unique structure may enhance selectivity and efficacy against specific receptors compared to other compounds.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that allow for the creation of derivatives with potentially enhanced biological activity or altered pharmacokinetics. The ability to modify its structure opens avenues for developing new therapeutic agents.

Table 2: Related Compounds

Compound NameStructure TypeUnique Features
1,4-Diazaspiro[5.5]undecan-3-oneSimilar spirocyclic structureLacks pyridine moiety; studied for anticancer properties
Phenyl(3,9-diazaspiro[5.5]undecan-3-yl)methanoneContains phenyl instead of pyridineDifferent receptor interactions
5-Heteroaryl-3,9-diazaspiro[5.5]undecaneIncorporates heteroaryl groupsBroader biological activity due to varied substituents

Case Study 1: CDK Inhibition

A study published in a peer-reviewed journal demonstrated that compounds similar to this compound exhibited significant inhibition of CDK activity in vitro, leading to cell cycle arrest in cancer cell lines.

Case Study 2: GABA_A Receptor Modulation

Another investigation revealed that related diazaspiro compounds could modulate GABA_A receptor activity effectively, indicating their potential use in treating disorders characterized by GABAergic dysfunction.

Mechanism of Action

The mechanism by which Pyridin-3-yl(3,9-diazaspiro[5.5]undecan-3-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Functional Differences

  • Aryl Group Effects: The phenyl analog () lacks the pyridine nitrogen, reducing polarity but increasing hydrophobic interactions. This makes it a baseline compound for comparing electronic effects. The 2-fluorophenyl variant () introduces electron-withdrawing fluorine, which can enhance binding affinity to targets like GABA receptors by modulating electronic density.
  • Spiro Core Modifications: Derivatives such as tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate () replace the methanone with a carboxylate ester, altering solubility and steric bulk.

Biological Activity

Pyridin-3-yl(3,9-diazaspiro[5.5]undecan-3-yl)methanone is a compound that belongs to the class of 1,9-diazaspiro[5.5]undecanes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H21N3, with a molecular weight of 231.34 g/mol. The compound features a spiro structure formed by two piperidine rings fused to a pyridine moiety.

Property Value
Molecular Formula C14H21N3
Molecular Weight 231.34 g/mol
CAS Number 352445-70-6
IUPAC Name 3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecan-2-one

Therapeutic Applications

Research indicates that compounds within the 1,9-diazaspiro[5.5]undecane class have significant potential in treating various health conditions:

  • Obesity Management : Compounds derived from this scaffold have shown efficacy in inhibiting acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid synthesis. For instance, IC50 values for ACC inhibition have been reported as low as 67 nM for certain derivatives .
  • Pain Relief : The compounds exhibit antagonistic properties against neuropeptide Y (NPY) receptors, which are implicated in pain signaling pathways. The binding affinity studies have shown IC50 values below 500 nM for several analogs .
  • Cardiovascular Disorders : The ability to modulate NPY signaling suggests potential applications in treating cardiovascular diseases, where excess NPY is often observed.
  • Cancer Treatment : Some derivatives inhibit geranylgeranyltransferase I (GGTase I), leading to the inactivation of YAP1 and TAZ pathways involved in cancer cell proliferation .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound's structural features allow it to effectively inhibit key enzymes involved in metabolic pathways related to obesity and cancer.
  • Receptor Antagonism : By blocking specific receptors such as NPY Y5, the compound can modulate physiological responses related to appetite regulation and pain perception.

Study on Obesity Treatment

A notable study synthesized a library of 125 derivatives based on the diazaspiro scaffold and tested their effects on human recombinant ACC1 and ACC2. The most potent inhibitors exhibited IC50 values of 3.4 nM for ACC1 and 1.0 nM for ACC2, indicating strong potential as anti-obesity agents .

Pain Management Research

In another investigation, various compounds were evaluated for their binding affinity to NPY receptors using radiolabeled ligands in insect cell assays. Several compounds demonstrated IC50 values less than 100 nM, suggesting high efficacy in modulating pain pathways associated with NPY signaling .

Q & A

Q. Key Considerations :

  • Reaction Optimization : Temperature (130°C) and solvent choice (DMSO) significantly influence yield due to the steric hindrance of the spirocyclic system .
  • Purification Challenges : High-performance liquid chromatography (HPLC) with reverse-phase columns is recommended to separate spirocyclic byproducts.

How can crystallographic data for this compound be refined to resolve structural ambiguities?

Basic Research Focus
The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement, particularly for resolving disordered spirocyclic systems. Key steps include:

  • Data Collection : High-resolution X-ray diffraction (XRD) data (≤ 1.0 Å) to capture the spirocyclic geometry.
  • Restraints Application : Use of DFIX and SADI commands to maintain bond lengths and angles within expected ranges for the diazaspiro core .

Advanced Research Focus
For twinned crystals or low-resolution data, molecular replacement with SHELXD combined with density modification in SHELXE improves phase determination. Computational tools like PLATON should validate hydrogen-bonding networks and torsional angles .

What pharmacological mechanisms are associated with derivatives of this compound?

Advanced Research Focus
Derivatives of this scaffold exhibit diverse bioactivity:

  • Antihypertensive Effects : The 3,9-diazaspiro[5.5]undecane moiety in compounds like 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one acts as a peripheral α1-adrenoceptor antagonist, reducing vascular resistance .
  • PROTAC Applications : Pyridin-3-yl(3,9-diazaspiro[5.5]undecan-3-yl)methanone derivatives serve as linkers in estrogen receptor degraders, enabling ternary complex formation with E3 ligases (e.g., VHL) and target proteins .

Q. Methodological Insight :

  • Binding Assays : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify affinity for α1-adrenoceptors.
  • Degradation Efficiency : Western blotting and cellular thermal shift assays (CETSA) validate target protein depletion in PROTAC studies.

How do substituents on the spirocyclic system influence physicochemical properties?

Advanced Research Focus
Substituent effects are critical for optimizing drug-like properties:

  • Lipophilicity : Pyridin-3-yl groups enhance solubility via π-π stacking, while alkyl chains (e.g., tert-butyl) increase logP values.
  • Metabolic Stability : Introduction of fluorine at the 9-position reduces CYP450-mediated oxidation, as shown in analogues with improved plasma half-lives .

Q. Experimental Design :

  • QSAR Modeling : Use Molinspiration or SwissADME to predict bioavailability and permeability.
  • In Vitro Assays : Microsomal stability tests (human liver microsomes) identify metabolic hotspots.

What analytical techniques are recommended for characterizing this compound’s purity and stability?

Q. Basic Research Focus

  • LC-MS : Electrospray ionization (ESI+) in positive ion mode detects protonated molecular ions ([M+H]+) with m/z ~303.44 (base molecular formula).
  • NMR : 1H NMR in DMSO-d6 resolves distinct signals for the pyridin-3-yl (δ 8.5–8.7 ppm) and spirocyclic NH protons (δ 2.1–2.4 ppm) .

Q. Stability Protocols :

  • Storage : -20°C under argon to prevent hydrolysis of the methanone group.
  • Forced Degradation : Exposure to 40°C/75% RH for 14 days identifies degradation pathways (e.g., oxidation at the spirocyclic nitrogen) .

How can computational methods predict the compound’s binding modes with biological targets?

Q. Advanced Research Focus

  • Docking Studies : AutoDock Vina or Glide (Schrödinger) models interactions with α1-adrenoceptors. The diazaspiro core aligns with hydrophobic pockets, while the pyridin-3-yl group forms hydrogen bonds with Asp106 .
  • Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess stability of PROTAC ternary complexes, with RMSD < 2.0 Å indicating robust binding .

Q. Validation :

  • Free Energy Calculations : MM/GBSA estimates binding affinities (ΔG ≤ -40 kcal/mol correlates with in vitro activity).

What strategies mitigate synthetic challenges in scaling up this compound?

Q. Advanced Research Focus

  • Flow Chemistry : Continuous-flow reactors minimize side reactions (e.g., ring-opening) during annulation steps.
  • Catalytic Optimization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups with >90% yield under inert conditions .

Q. Process Considerations :

  • Cost-Efficiency : Replace DIPEA with cheaper bases (e.g., K2CO3) in coupling steps without compromising yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.